

Didecyl Dimethyl Ammonium Carbonate: A Technical Safety and Efficacy Profile

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Compound of Interest

Compound Name: *Didecyl dimethyl ammonium carbonate*

Cat. No.: *B136943*

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Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS). It is compiled from publicly available data, and much of the toxicological information is based on studies of the closely related compound, didecyl dimethyl ammonium chloride (DDAC), which is considered a representative chemical for this class of quaternary ammonium compounds by regulatory agencies.[\[1\]](#)[\[2\]](#)

Chemical and Physical Properties

Didecyl dimethyl ammonium carbonate (DDACarbonate) is a quaternary ammonium compound known for its broad-spectrum antimicrobial properties.[\[3\]](#) It is a cationic surfactant whose molecular structure, featuring a positively charged nitrogen atom bonded to two methyl groups and two long decyl chains, is key to its biocidal activity.[\[3\]](#)[\[4\]](#)

| Property | Value | Source |
|----------------------|--|--------------|
| Chemical Name | Didecyl dimethyl ammonium carbonate | PubChem[5] |
| CAS Number | 148788-55-0 | PubChem[5] |
| Molecular Formula | C45H96N2O3 | PubChem[5] |
| Molecular Weight | 713.3 g/mol | PubChem[5] |
| Physical Description | Liquid | PubChem[5] |
| Solubility | Freely soluble in water, lower alcohols, ketones, and glycols. | Benchchem[3] |

Toxicological Data

The toxicological profile of DDACarbonate is largely based on data from didecyl dimethyl ammonium chloride (DDAC).[1][2] The primary concern associated with exposure to these compounds is local irritation and corrosion.[6][7] Systemic toxicity is considered low due to poor absorption through oral and dermal routes ($\leq 10\%$), with the majority being excreted in feces.[6]

Acute Toxicity

DDAC is classified as having moderate acute toxicity via oral, dermal, and inhalation routes.[1][8] It is corrosive and highly irritating to the eyes and skin.[1][8]

| Endpoint | Value | Species | Notes | Source |
|-----------------|---------------------------------------|---------|--|---------------------------------|
| Oral LD50 | 450 mg/kg | Rat | For DDAC. | Bardac™ 2250[9] |
| Dermal LD50 | 4,300 mg/kg | Rabbit | For DDAC. | Bardac™ 2250[9] |
| Skin Irritation | Corrosive (Toxicity Category I) | Rabbit | Based on a primary skin irritation study of a 50% DDACB product. | Regulations.gov[2] |
| Eye Irritation | Corrosive (Toxicity Category I) | Rabbit | Data waiver granted due to corrosive nature; severe irritation observed. | Regulations.gov[2], TURI[7] |

Repeated Dose Toxicity

The main effects observed in repeated dose studies are related to local irritation, such as reduced food consumption and body weight gain.[6]

| Endpoint | Value | Species | Study Duration | Effects Observed at LOAEL | Source |
|----------|---------------------|---------|----------------|--|---------------------|
| NOAEL | 10 mg/kg/day | Rat | Subchronic | Increased incidence of skeletal variations in females at 20 mg/kg/day. | Regulations.gov[10] |
| NOAEL | 10 - 93.1 mg/kg/day | Various | Sub- & Chronic | Reduced food consumption, reduced body weight, local irritation. | ResearchGate[6] |

Carcinogenicity, Genotoxicity, and Reproductive Toxicity

DDAC and related quaternary ammonium compounds are not considered to be carcinogenic or genotoxic.[6][8] They are also not classified as specific developmental or reproductive toxicants.[6]

Experimental Protocols

Detailed experimental protocols for DDACarbonate are not readily available in the public domain. The data presented is primarily from studies submitted to regulatory agencies like the EPA.[6] The methodologies for key toxicological assessments would typically follow established OECD (Organisation for Economic Co-operation and Development) guidelines.

General Protocol for Acute Oral Toxicity (OECD 423):

- Animal Model: Typically rats, fasted prior to dosing.
- Dosing: A single oral dose of the test substance is administered.

- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
- Necropsy: A gross necropsy is performed on all animals at the end of the study.
- Endpoint: The LD50 (the dose estimated to cause mortality in 50% of the animals) is calculated.

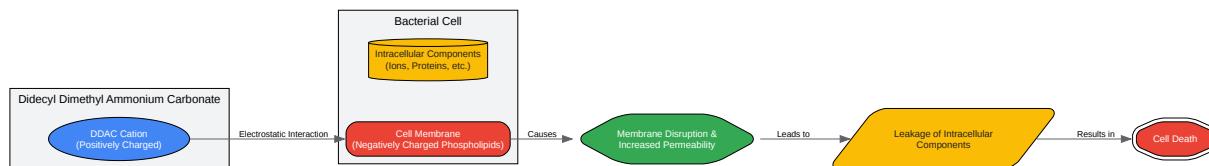
General Protocol for Dermal Irritation (OECD 404):

- Animal Model: Typically albino rabbits.
- Application: A small amount of the test substance is applied to a shaved patch of skin.
- Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
- Scoring: The severity of the skin reactions is scored, and an overall irritation classification is determined.

Mechanism of Action and Safety Workflow

Antimicrobial Mechanism of Action

The primary mechanism of antimicrobial action for didecyl dimethyl ammonium compounds is the disruption of microbial cell membranes.^{[3][4]} The positively charged quaternary ammonium cation interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids.^[3] This interaction leads to a loss of membrane integrity, increased permeability, leakage of essential intracellular contents, and ultimately, cell death.^{[4][11]}

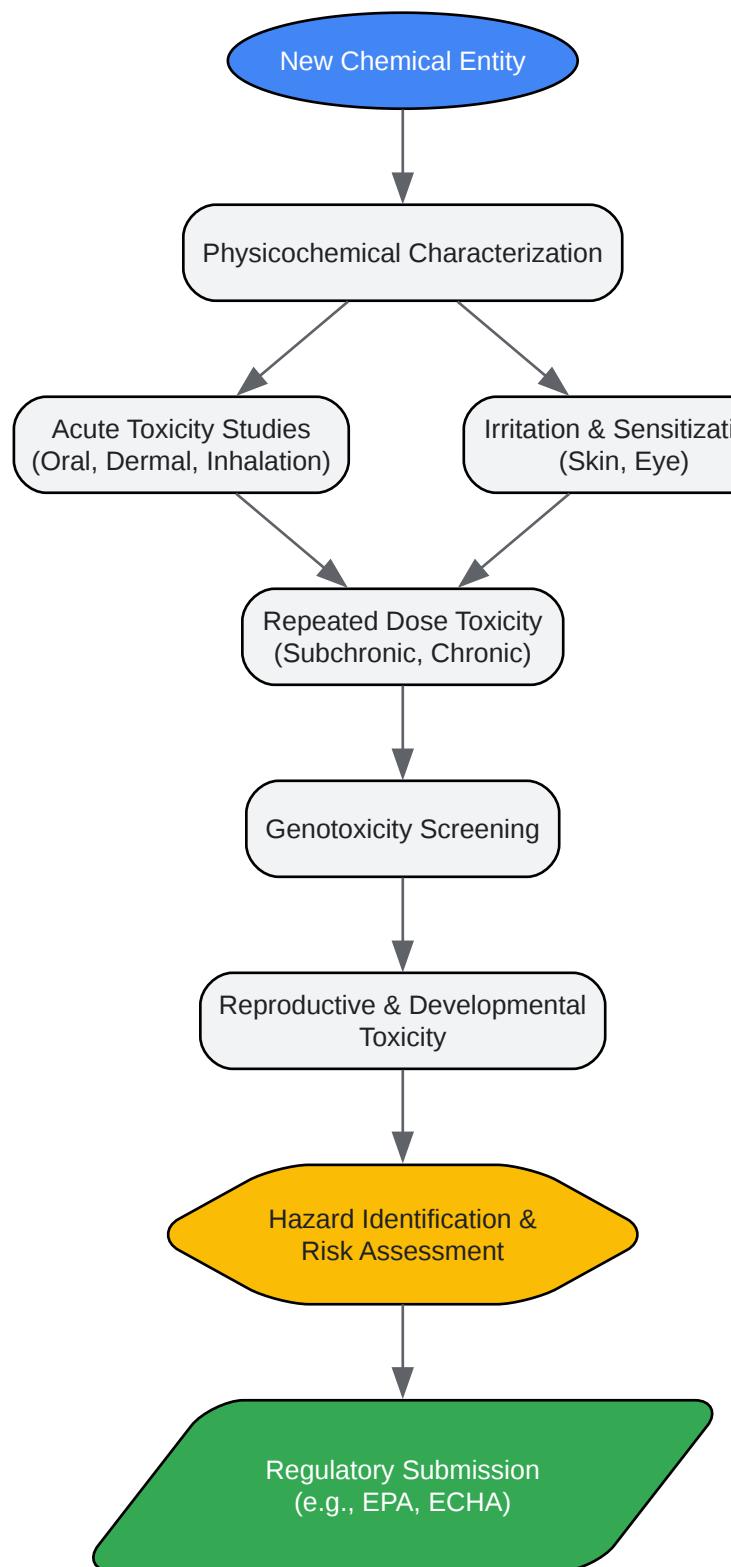


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Caption: Antimicrobial mechanism of **didecyl dimethyl ammonium carbonate**.

General Safety Assessment Workflow

The following diagram illustrates a typical workflow for assessing the safety of a new chemical entity, which would be applicable to **didecyl dimethyl ammonium carbonate**.



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Caption: A generalized workflow for chemical safety assessment.

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